molecular formula C17H20N4O3 B2492244 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-methoxyphenyl)urea CAS No. 2034423-11-3

1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-methoxyphenyl)urea

Cat. No. B2492244
CAS RN: 2034423-11-3
M. Wt: 328.372
InChI Key: WGVJMYRVXOZOQS-UHFFFAOYSA-N
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Description

The compound falls within a category of substances that often exhibit notable pharmacological profiles due to their unique structural features. While the specific chemical has not been directly addressed in available literature, research on similar compounds provides insights into the methodologies and significance of such molecules in scientific studies.

Synthesis Analysis

The synthesis of structurally related compounds involves complex organic synthesis techniques aiming at combining various functional groups to achieve the desired molecular architecture. For instance, the synthesis of related urea derivatives typically involves multi-step processes including nucleophilic addition reactions, use of isocyanates, and specific stereocontrolled steps to achieve the desired configuration and functionalization (Howson et al., 1988).

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by X-ray diffraction and NMR spectroscopy, providing detailed insights into the stereochemistry and electronic properties of the molecule. The analysis of similar compounds, such as 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, has shown how structural features influence the molecular properties and potential biological activities (Ch Hu et al., 2018).

Chemical Reactions and Properties

Research on urea derivatives often explores their reactivity in various chemical reactions, including the formation of novel bonds and the introduction of different functional groups. For example, the ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement is a key reaction for the synthesis of hydroxamic acids and ureas from carboxylic acids, showcasing the versatility of urea compounds in synthetic chemistry (Thalluri et al., 2014).

Physical Properties Analysis

The physical properties of such molecules, including solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are often determined using a combination of spectroscopic and crystallographic methods to ensure the compounds' suitability for further studies or applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are central to understanding the potential applications of urea derivatives. Computational studies, such as DFT calculations, play a significant role in predicting these properties and guiding the synthesis of new compounds with desired activities (Saracoglu et al., 2019).

Scientific Research Applications

Synthesis and Antiproliferative Agents

A study discusses the synthesis of (imidazo[1,2-a]pyrazin-6-yl)ureas, highlighting their cytostatic activity against non-small cell lung cancer cell lines. This research suggests the potential of such compounds in targeting specific genetic mutations in cancer cells, particularly those involving the P53 gene, indicating a direction for the development of targeted cancer therapies (Bazin et al., 2016).

Chemical Synthesis Techniques

Another study showcases the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for synthesizing ureas from carboxylic acids. This method emphasizes advancements in synthetic chemistry techniques, providing efficient pathways for creating complex urea derivatives with potential pharmaceutical applications (Thalluri et al., 2014).

Metal Chelating and Enzyme Inhibition

Research into cyclic urea derivatives synthesized from urea, acetoacetate, and benzaldehyde tested their inhibition of carbonic anhydrase and cholinesterase enzymes. This study underlines the therapeutic potential of urea derivatives in treating conditions like glaucoma, neurodegenerative diseases, and possibly as anti-cancer agents, by modulating enzyme activity (Sujayev et al., 2016).

properties

IUPAC Name

1-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-24-15-5-3-2-4-14(15)19-17(23)18-10-11-21-16(22)9-8-13(20-21)12-6-7-12/h2-5,8-9,12H,6-7,10-11H2,1H3,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVJMYRVXOZOQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCCN2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-methoxyphenyl)urea

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